2,5,6-Tribromo-1-methylgramine

Antifouling Barnacle settlement inhibition Marine biofouling

2,5,6-Tribromo-1-methylgramine (TBG; CAS 64945-29-5) is a tribrominated indole alkaloid belonging to the gramine class, with the molecular formula C₁₂H₁₃Br₃N₂ and a molecular weight of 424.96 g/mol. First isolated from the marine bryozoan Zoobotryon pellucidum (syn.

Molecular Formula C12H13Br3N2
Molecular Weight 424.96 g/mol
CAS No. 64945-29-5
Cat. No. B1226747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,6-Tribromo-1-methylgramine
CAS64945-29-5
Synonyms2,5,6-tribromo-1-methylgramine
TBG cpd
Molecular FormulaC12H13Br3N2
Molecular Weight424.96 g/mol
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2C(=C1Br)CN(C)C)Br)Br
InChIInChI=1S/C12H13Br3N2/c1-16(2)6-8-7-4-9(13)10(14)5-11(7)17(3)12(8)15/h4-5H,6H2,1-3H3
InChIKeyGVVFGMXXWWCHIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5,6-Tribromo-1-methylgramine (CAS 64945-29-5): Core Identity and Procurement-Relevant Profile of a Marine Brominated Gramine Alkaloid


2,5,6-Tribromo-1-methylgramine (TBG; CAS 64945-29-5) is a tribrominated indole alkaloid belonging to the gramine class, with the molecular formula C₁₂H₁₃Br₃N₂ and a molecular weight of 424.96 g/mol . First isolated from the marine bryozoan Zoobotryon pellucidum (syn. Zoobotryon verticillatum), TBG is characterized by bromine substitution at the C-2, C-5, and C-6 positions of the indole ring, N-1 methylation, and a dimethylaminomethyl side chain at C-3 [1]. This specific bromination pattern distinguishes TBG from other gramine congeners and underlies its dual profile as a potent antifouling agent and a calcium channel-modulating vasorelaxant [2].

Why 2,5,6-Tribromo-1-methylgramine Cannot Be Replaced by Other Gramine Derivatives or Organotin Antifoulants


Simply substituting 2,5,6-tribromo-1-methylgramine with other gramine congeners or organotin biocides introduces quantifiable trade-offs in potency, toxicity, and molecular target engagement. TBG carries three bromine atoms at specific positions (C-2, C-5, C-6) that are structurally required for both antifouling efficacy and calcium channel modulation; removal or repositioning of even one bromine, or omission of the N-1 methyl group, has been shown in structure–activity relationship (SAR) studies to sharply diminish or abolish biological activity [1]. The industry benchmark organotin compound bis-(n-butyltin)oxide (TBTO) has been directly compared to TBG and found to be 6-fold less potent as an antifouling agent while exhibiting 10-fold higher acute toxicity toward target-organism larvae [2]. The chlorinated analog 5,6-dichloro-1-methylgramine (DCMG), although pursued in paint formulations, was selected only after a 155-compound SAR campaign that confirmed the primacy of the tribromo substitution pattern for maximal activity [3].

Quantitative Differentiation Evidence for 2,5,6-Tribromo-1-methylgramine Against Closest Analogs and Industry Benchmarks


Antifouling Potency: TBG vs. Bis-(n-butyltin)oxide (TBTO) in Barnacle Cyprid Settlement Assays

In laboratory cyprid settlement assays using the barnacle Balanus amphitrite, 2,5,6-tribromo-1-methylgramine (TBG) exhibited 6-fold greater inhibitory activity than the organotin industry standard bis-(n-butyltin)oxide (TBTO), while simultaneously displaying only one-tenth the acute toxicity toward cyprid larvae [1]. The antifouling activity was expressed as the 99% inhibitory concentration (IC₉₉) and toxicity as the 30% lethal concentration (LC₃₀) [2]. TBG was isolated through bioassay-guided fractionation of the lipophilic extract of Zoobotryon pellucidum [1].

Antifouling Barnacle settlement inhibition Marine biofouling

Calcium Entry Blockade: TBG vs. 5,6-Dibromo-1,2-dimethylgramine (DBG) in Rat Aortic Smooth Muscle

In isolated rat aortic smooth muscle preparations, both TBG and its derivative 5,6-dibromo-1,2-dimethylgramine (DBG) completely blocked high-K⁺-induced Mn²⁺ influx (a surrogate for Ca²⁺ entry through voltage-dependent calcium channels) at a concentration of 10 μM [1]. At 30 μM, both compounds also inhibited phenylephrine-induced transient increases in intracellular Ca²⁺ and muscle tension in Ca²⁺-free solution, while scarcely affecting caffeine-induced Ca²⁺ release from sarcoplasmic reticulum stores [1]. Additionally, at 30 μM (but not 10 μM), both TBG and DBG significantly elevated cyclic AMP content [1].

Vasorelaxation Calcium channel modulation Smooth muscle pharmacology

Broad-Spectrum Antifouling Activity: Barnacle and Mussel Settlement Inhibition vs. Single-Species Comparators

In addition to its potent activity against the barnacle Balanus amphitrite, 2,5,6-tribromo-1-methylgramine also demonstrated inhibitory activity against settlement of the blue mussel Mytilus edulis [1]. This dual-species activity profile is significant because many antifouling candidates—including several of the indole derivatives evaluated in comparative SAR studies—show species-specific efficacy, whereas TBG's activity spans both crustacean (barnacle) and molluscan (mussel) taxa [1]. The organotin comparator TBTO, while also broad-spectrum, carries the aforementioned toxicity liability.

Broad-spectrum antifouling Mytilus edulis Multi-species biofouling

SAR-Defined Bromination Requirements: Why 2,5,6-Tribromo Substitution Is Non-Negotiable for Calcium Release Activity

A systematic SAR study of 14 gramine derivatives with varying substituents at N-1, C-2, C-5, and C-6 tested for Ca²⁺ release from skeletal muscle sarcoplasmic reticulum (SR) through ryanodine receptors established that 1-methylation and/or both 5- and 6-bromination are essential structural features for activity [1]. Only five of the fourteen derivatives were effective. While the study's most potent compound was 5,6-dibromo-1,2-dimethylgramine (EC₅₀ = 22.2 μM, 40-fold more sensitive than caffeine's EC₅₀ of 885 μM), the SAR explicitly demonstrated that bromination at positions 5 and 6—which TBG possesses in addition to the C-2 bromine—is critical [1].

Structure-activity relationship Ryanodine receptor Calcium signaling

Algal Inhibition Potency of TBG-Derived Analogues: EC₅₀ Range Against the Biofouling Diatom Nitzschia closterium

In a QSAR-driven study, novel ester-containing gramine derivatives synthesized from the TBG scaffold were evaluated for algal inhibition against the fouling diatom Nitzschia closterium. The Median Effective Concentration (EC₅₀) across the synthesized series ranged from 1.06 to 6.74 μg/mL, with the most lipophilic long-chain ester congeners (6b: EC₅₀ = 1.33 μg/mL; 6d: EC₅₀ = 1.06 μg/mL) exhibiting the highest potency [1]. The QSAR analysis demonstrated that toxicity (log 1/EC₅₀) is well-correlated with the partition coefficient log P, providing a predictive framework for further analog design [1].

Anti-algal activity Diatom biofouling QSAR

Comparative Larval Settlement Inhibition: TBG vs. 2-Methylgramine and 2-Methyl-3-(morpholinomethyl)indole

In comparative tests of indole derivatives against barnacle (Balanus amphitrite) larval settlement, 2,5,6-tribromo-1-methylgramine was isolated as the most potent inhibitor. Related compounds including 2-methylgramine and 2-methyl-3-(morpholinomethyl)indole also exhibited potent inhibitory activity, but importantly, TBG's settlement inhibition was demonstrated not to be due to toxicity but rather to a repellent effect [1]. This mechanistic distinction—repellency versus lethality—is critical because compounds that kill larvae may exert stronger selective pressure for resistance and pose greater ecological risk than those that deter settlement without mortality [1].

Barnacle repellent Indole SAR Non-toxic antifouling

Highest-Confidence Application Scenarios for 2,5,6-Tribromo-1-methylgramine Based on Quantitative Differentiation Evidence


Environmentally Preferred Marine Antifouling Paint Additive Replacing Organotin Compounds

TBG can be prioritized as the active antifouling ingredient in silicone-based or ablative marine coating formulations where regulatory restrictions on organotin compounds (e.g., TBTO, tributyltin) apply. The evidence that TBG provides 6-fold greater barnacle settlement inhibition with 10-fold lower cyprid toxicity than TBTO [1], combined with its demonstrated repellent rather than biocidal mechanism [2], positions it as a drop-in replacement candidate for tin-based systems. Formulators should note that the SAR-guided development of 5,6-dichloro-1-methylgramine (DCMG) at 5–10% loading in silicone paints yielded barnacle-free surfaces for 1.5 years in field panel tests—a performance benchmark that TBG, as the more potent parent compound, is expected to meet or exceed [3].

Calcium Channel Pharmacology Tool Compound for Voltage-Dependent Ca²⁺ Entry Studies

TBG serves as a well-characterized pharmacological probe for investigating voltage-dependent calcium channel (VDCC) function in vascular smooth muscle preparations. The evidence that 10 μM TBG completely blocks high-K⁺-induced Mn²⁺ influx in rat aortic tissue, with a secondary cAMP-elevating effect at 30 μM [4], provides researchers with a dual-mechanism tool that can be used alongside DBG to dissect the contributions of Ca²⁺ entry blockade versus cAMP-mediated vasorelaxation. TBG is preferred over DBG in procurement when a naturally sourced (bryozoan-derived) rather than purely synthetic standard is required for comparative natural product pharmacology.

Rational Scaffold for Anti-Algal QSAR and Lipophilicity-Guided Analog Design

The TBG indole scaffold has been validated as a productive starting point for synthesizing ester-functionalized derivatives with quantitative anti-algal activity against the biofouling diatom Nitzschia closterium (EC₅₀ range: 1.06–6.74 μg/mL) [5]. The established linear correlation between log P and anti-algal potency (log 1/EC₅₀) enables procurement teams to specify TBG as the parent compound for custom derivatization programs, with the confidence that lipophilicity-driven design will predictably enhance activity. This is particularly relevant for industrial R&D programs developing coating-compatible antifouling agents where compatibility with hydrophobic paint matrices is required [5].

Multi-Species Biofouling Screening Standard for Barnacle–Mussel Dual Assays

Because TBG is one of the few gramine derivatives with confirmed inhibitory activity against both barnacle (Balanus amphitrite, Arthropoda) and mussel (Mytilus edulis, Mollusca) settlement [1], it can serve as a positive control reference standard in multi-species antifouling screening cascades. Procurement of TBG as an in-house reference compound enables laboratories to benchmark novel antifouling candidates against a single well-characterized molecule with known dual-phylum efficacy, reducing the need for multiple species-specific control compounds and streamlining assay validation protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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